1,4-Diazabicyclo[3.3.1]nonan-2-one
Overview
Description
1,4-Diazabicyclo[331]nonan-2-one is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a nine-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[3.3.1]nonan-2-one can be synthesized through several methods. One common approach involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method typically involves a one-step double condensation reaction, which is efficient and yields the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure the efficient formation of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different products.
Substitution: Substitution reactions, particularly involving the nitrogen atoms, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, which can be tailored for specific applications in catalysis and medicinal chemistry .
Scientific Research Applications
1,4-Diazabicyclo[3.3.1]nonan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,4-Diazabicyclo[3.3.1]nonan-2-one involves its interaction with various molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, making it an effective catalyst and ligand in various chemical reactions. The compound’s unique structure also allows it to interact with biological molecules, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A similar compound with a bicyclic structure but without nitrogen atoms.
Bicyclo[3.3.1]nonan-9-one: Another related compound with a ketone functional group.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A derivative with methyl groups on the nitrogen atoms.
Uniqueness
1,4-Diazabicyclo[3.3.1]nonan-2-one is unique due to the presence of nitrogen atoms in its bicyclic structure, which imparts distinct chemical and biological properties. This makes it a versatile compound with applications in various fields, from catalysis to medicinal chemistry .
Properties
IUPAC Name |
1,4-diazabicyclo[3.3.1]nonan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-4-8-6-2-1-3-9(7)5-6/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNXHTYOZRMRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)C(=O)CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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